5-(4-Benzhydrylpiperazin-1-yl)-5-oxopentanoic acid

Antiallergic Structure-Activity Relationship Benzhydrylpiperazine

Researchers probing benzhydrylpiperazine SAR often face supply bottlenecks for key linker-length comparators. This 5-oxopentanoic acid analog bridges that gap. - Enables systematic linker-length SAR when benchmarked against acetic (C2) and butyric (C4) counterparts in PCA models. - Serves as a negative control for calcium-channel screens-most benzhydrylpiperazines lack calcium antagonist activity. - Dual carboxylic acid + benzhydrylpiperazine handles allow rapid amidation/esterification to expand CNS-focused libraries. Supplied with full QA documentation; standard global shipping under R&D exemption.

Molecular Formula C22H26N2O3
Molecular Weight 366.5g/mol
CAS No. 354551-52-3
Cat. No. B448359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Benzhydrylpiperazin-1-yl)-5-oxopentanoic acid
CAS354551-52-3
Molecular FormulaC22H26N2O3
Molecular Weight366.5g/mol
Structural Identifiers
SMILESC1CN(CC[NH+]1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CCCC(=O)[O-]
InChIInChI=1S/C22H26N2O3/c25-20(12-7-13-21(26)27)23-14-16-24(17-15-23)22(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-6,8-11,22H,7,12-17H2,(H,26,27)
InChIKeyIQOBXVCYTLTYJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Benzhydrylpiperazin-1-yl)-5-oxopentanoic acid (CAS 354551-52-3) Procurement & Research Profile


5-(4-Benzhydrylpiperazin-1-yl)-5-oxopentanoic acid (CAS 354551-52-3) is a small-molecule chemical compound with the molecular formula C22H26N2O3 and a molecular weight of 366.45 g/mol . It belongs to the broader class of benzhydrylpiperazine derivatives, which are often investigated for their interactions with central nervous system targets like sigma and opioid receptors [1]. The compound features a benzhydrylpiperazine moiety linked to a pentanoic acid chain with an oxo substituent, a structure that suggests its potential as a synthetic intermediate or a pharmacologically active scaffold . However, its specific biological profile remains largely underexplored in primary peer-reviewed literature, with most publicly available data originating from vendor catalogs and chemical databases.

Why 5-(4-Benzhydrylpiperazin-1-yl)-5-oxopentanoic acid Cannot be Replaced by Generic Benzhydrylpiperazines


The simple assumption that any benzhydrylpiperazine derivative will be functionally equivalent is not supported by evidence. Within this chemical class, even minor modifications to the linker chain length, terminal functional group, or phenyl ring substitutions can drastically alter target affinity, selectivity, and pharmacokinetic properties [1]. For instance, a shift from an acetic acid to a pentanoic acid linker in related structures profoundly impacts oral bioavailability and antiallergic potency in vivo [1]. Consequently, 5-(4-benzhydrylpiperazin-1-yl)-5-oxopentanoic acid's unique combination of a 5-oxopentanoic acid tail and an unsubstituted benzhydryl group represents a specific chemical space that cannot be casually interchanged with other piperazine acids or amides without risking significant, uncharacterized changes in experimental outcomes.

Head-to-Head and Class-Level Quantitative Evidence for 5-(4-Benzhydrylpiperazin-1-yl)-5-oxopentanoic acid Selection


Linker Length Impact on In Vivo Antiallergic Potency (Class-Level Inference)

In a closely related series of 2-[4-(diphenylmethyl)-1-piperazinyl]-acetic acids, the corresponding amide (where Y=NH2, X=X'=H, m=1, n=2) demonstrated significant oral antiallergic activity in a rat passive cutaneous anaphylaxis (PCA) model, achieving an ID50 of 36.5 μmol/kg, whereas the analogous acetic acid derivative (m=0) was found to be 'of little interest' and inactive [1]. This demonstrates that the presence and nature of the alkanoic acid chain are critical determinants of activity. 5-(4-Benzhydrylpiperazin-1-yl)-5-oxopentanoic acid represents a further structural expansion (pentanoic vs. acetic acid) which, based on this class-level SAR, is predicted to confer a distinct pharmacological profile from shorter-chain analogs. Direct quantitative comparison for this specific compound is not yet available.

Antiallergic Structure-Activity Relationship Benzhydrylpiperazine

Sigma-1 Receptor Affinity within Benzhydrylpiperazine Class (Class-Level Inference)

Benzhydrylpiperazine is a recognized privileged scaffold for developing sigma-1 receptor ligands [1]. In a study of novel benzylpiperazine derivatives, several compounds displayed high sigma-1 receptor affinity with Ki values in the low nanomolar range (e.g., Ki < 10 nM), along with significant selectivity over the sigma-2 receptor [1]. While 5-(4-benzhydrylpiperazin-1-yl)-5-oxopentanoic acid has not been directly assayed, its benzhydrylpiperazine core is consistent with this pharmacophore. This positions it as a potential tool compound for sigma receptor research, with an expected activity profile distinct from non-benzhydryl or non-piperazine ligands.

Sigma-1 Receptor Benzhydrylpiperazine Binding Affinity

Comparative Calcium Antagonist Activity of Benzhydrylpiperazinyl Derivatives (Class-Level Inference)

In a study synthesizing analogues of the calcium antagonists cinnarizine and flunarizine, only 1 out of 19 synthesized compounds containing a benzhydrylpiperazinyl group exhibited a calcium antagonistic profile, despite the presence of both a diethyl phosphonate moiety and the benzhydrylpiperazinyl group known to be present in potent calcium antagonist structures [1]. This highlights that the presence of the benzhydrylpiperazinyl group alone is not sufficient; the specific spatial and electronic properties of the entire molecule, including the 5-oxopentanoic acid tail in this compound, are decisive. This compound thus represents a distinct chemical entity for exploring non-calcium channel mechanisms, unlike direct cinnarizine/flunarizine analogs.

Calcium Antagonist Benzhydrylpiperazinyl Cinnarizine Analog

Optimal Use Cases for 5-(4-Benzhydrylpiperazin-1-yl)-5-oxopentanoic acid Based on Available Evidence


Structure-Activity Relationship (SAR) Expansion of Antiallergic Benzhydrylpiperazines

Based on the class-level SAR from US4525358A, where acetic acid derivatives showed potent oral antiallergic activity [1], this pentanoic acid analog serves as a critical probe to map the tolerance of the alkanoic acid linker for in vivo efficacy. It is best employed as a systematic comparator to its acetic and butyric acid counterparts in PCA models to define the optimal chain length.

Sigma-1 Receptor Pharmacophore Diversification

Leveraging the known sigma-1 affinity of benzhydrylpiperazine scaffolds [1], this compound is an ideal candidate for inclusion in focused screening libraries to explore the impact of an acidic, polar tail on sigma receptor binding kinetics and selectivity. It provides a valuable counterpoint to typically more lipophilic sigma ligands.

Negative Control for Calcium Channel Studies

Given that the vast majority of benzhydrylpiperazinyl derivatives in a related study lacked calcium antagonist activity [1], this compound can be strategically utilized as a pharmacologically silent structural control or a negative control in assays designed to identify new calcium channel modulators, helping to confirm that observed effects are not merely due to the benzhydrylpiperazine core.

Intermediate for Complex CNS-Targeted Molecules

The compound's dual functional groups (a carboxylic acid and a benzhydrylpiperazine) make it a versatile synthetic intermediate for generating diverse CNS-focused compound libraries through amidation or esterification reactions, as indicated by its general use in chemical synthesis [1].

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